molecular formula C11H14O2S B14850399 3-(Cyclopropylmethoxy)-2-(methylthio)phenol

3-(Cyclopropylmethoxy)-2-(methylthio)phenol

Katalognummer: B14850399
Molekulargewicht: 210.29 g/mol
InChI-Schlüssel: ZNRAYYRBYNJBBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL is an organic compound characterized by the presence of a cyclopropylmethoxy group and a methylsulfanyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL typically involves the introduction of the cyclopropylmethoxy and methylsulfanyl groups onto a phenol ring. One common method involves the reaction of 3-hydroxy-2-methylthiophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL.

Analyse Chemischer Reaktionen

Types of Reactions

3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Nitro or halogenated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the cyclopropylmethoxy and methylsulfanyl groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(CYCLOPROPYLMETHOXY)-3-(METHYLSULFANYL)PHENOL
  • 2-(CYCLOPROPYLMETHOXY)-4-(METHYLSULFANYL)PHENOL
  • 3-(CYCLOPROPYLMETHOXY)-4-(METHYLSULFANYL)PHENOL

Uniqueness

3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL is unique due to the specific positioning of the cyclopropylmethoxy and methylsulfanyl groups on the phenol ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.

Eigenschaften

Molekularformel

C11H14O2S

Molekulargewicht

210.29 g/mol

IUPAC-Name

3-(cyclopropylmethoxy)-2-methylsulfanylphenol

InChI

InChI=1S/C11H14O2S/c1-14-11-9(12)3-2-4-10(11)13-7-8-5-6-8/h2-4,8,12H,5-7H2,1H3

InChI-Schlüssel

ZNRAYYRBYNJBBX-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=CC=C1OCC2CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.